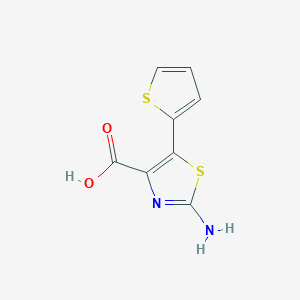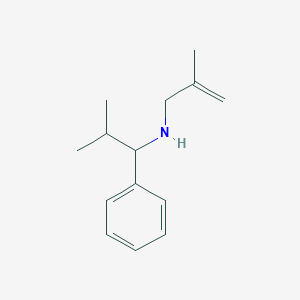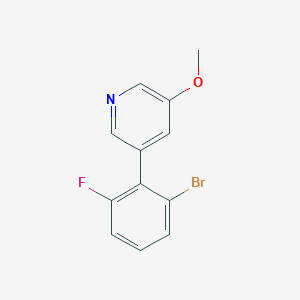![molecular formula C9H15NO2 B13223048 Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
Methyl 2-azaspiro[3.4]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azaspiro[3.4]octane-1-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.4]octane-1-carboxylate can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This can be done using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its spirocyclic structure provides a unique scaffold for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Wirkmechanismus
The mechanism of action of Methyl 2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.4]octane: A similar compound with a spirocyclic structure but lacking the methyl ester group.
1-Substituted 2-Azaspiro[3.3]heptanes: Compounds with a smaller spirocyclic framework but similar nitrogen-containing ring structures.
Uniqueness
Methyl 2-azaspiro[34]octane-1-carboxylate is unique due to its specific spirocyclic structure combined with a methyl ester functional group
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl 2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-9(6-10-7)4-2-3-5-9/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
VYZGGBCASPWKOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(CCCC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)

![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)



